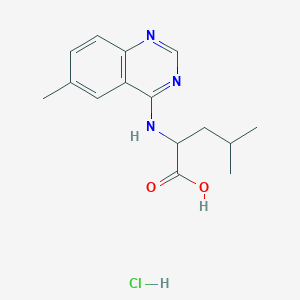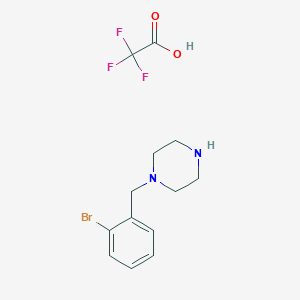![molecular formula C17H18N2O3 B4897945 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by altering the immune system's response to certain cells.
作用機序
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione works by binding to S1P receptors on immune cells, which alters the immune system's response to certain cells. Specifically, 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione causes the internalization of S1P receptors on lymphocytes, preventing them from responding to signals that would normally cause them to migrate from the lymph nodes to other parts of the body. This results in a reduction in the number of immune cells in the bloodstream and in tissues, which can help to reduce inflammation and prevent autoimmune attacks.
Biochemical and Physiological Effects:
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects, including reducing the number of lymphocytes in the bloodstream and in tissues, inhibiting the production of pro-inflammatory cytokines, and promoting the production of anti-inflammatory cytokines. 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. However, one limitation is that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can have off-target effects on other cell types, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, including:
- Developing more selective S1P receptor modulators that can target specific immune cell populations and reduce off-target effects.
- Investigating the potential use of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer.
- Studying the potential use of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in other autoimmune diseases, such as rheumatoid arthritis or lupus.
- Investigating the long-term effects of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione treatment on immune function and overall health.
合成法
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of various chemicals, including furfurylamine, ethyl acetoacetate, and benzyl bromide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system. Studies have shown that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can reduce the number and severity of MS relapses and slow the progression of the disease. 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer. Research has shown that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can induce cancer cell death and inhibit cancer cell growth and migration.
特性
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16-11-15(18-12-14-7-4-10-22-14)17(21)19(16)9-8-13-5-2-1-3-6-13/h1-7,10,15,18H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHCTKRIOYPGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)

![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
